PHE-GLY-PHE-GLY

描述

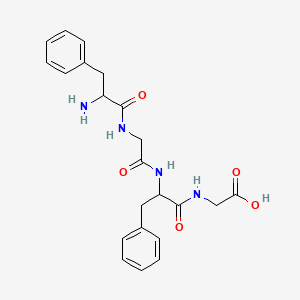

PHE-GLY-PHE-GLY is a complex organic compound with the empirical formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is notable for its intricate structure, which includes multiple amino and phenyl groups, making it a subject of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PHE-GLY-PHE-GLY typically involves the stepwise addition of amino acids and protective groups under controlled conditions. The process often starts with the protection of amino groups to prevent unwanted side reactions. This is followed by the coupling of amino acids using reagents like carbodiimides or phosphonium salts . The reaction conditions usually involve maintaining a low temperature to ensure the stability of intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive addition of amino acids. The use of high-throughput techniques and optimized reaction conditions can significantly enhance the yield and purity of the final product .

化学反应分析

Hydrolysis of Peptide Bonds

FGGF undergoes hydrolysis under acidic, basic, or enzymatic conditions, leading to cleavage at specific sites.

Acid/Base-Catalyzed Hydrolysis

-

Conditions : Hydrolysis occurs in acidic (e.g., HCl) or basic (e.g., NaOH) environments, breaking peptide bonds into constituent amino acids.

-

Mechanism : Protonation/deprotonation destabilizes the peptide bond, facilitating nucleophilic attack by water.

-

Products : Free Phe and Gly residues.

Enzymatic Hydrolysis

FGGF is susceptible to proteases like chymotrypsin and thermolysin , which target aromatic residues (Phe):

| Enzyme | Cleavage Site | Optimal pH | Kinetic Parameter (kₐₜ/Kₘ) | Source |

|---|---|---|---|---|

| Chymotrypsin | C-terminal to Phe | 7.5–8.0 | 0.40 mM⁻¹s⁻¹ (hPEPT1) | |

| Thermolysin | N-terminal to Phe | 7.5 | 82% efficiency vs. Z-Phe-OH |

Example Reaction :

α-Chymotrypsin-Catalyzed Condensation

Thermolysin-Catalyzed Peptide Bond Formation

-

Substrate : Z-Phe-OH (benzyloxycarbonyl-protected Phe) + H-Phe-Gly-OMe.

Oxidative Degradation by OH Radicals

Density functional theory (DFT) studies reveal FGGF’s susceptibility to hydroxyl radicals (*OH):

| Reaction Type | Major Product | Environment | Contribution to Total Reactivity |

|---|---|---|---|

| H-Abstraction | Dehydropeptides | Polar (water) | 10% |

| Addition (o-tyrosine) | Ortho-adducts | Non-polar (benzene) | 90% |

Key Insight : Peptidic environments increase reactivity by 1.6–5.5 kcal/mol compared to free Phe .

Chemical Modifications for Stability

Acylation of FGGF enhances intestinal permeability and resistance to enzymatic degradation:

| Derivative | Stability in Duodenum | Permeability (cm/s) |

|---|---|---|

| Native FGGF | Low | Not detectable |

| C4-Phe-Gly | Improved |

Mechanism : Acyl groups (e.g., butyrate) shield the N-terminus, reducing peptidase access .

Interaction with Cucurbit uril (Q7)

FGGF derivatives exhibit strong binding to Q7, a supramolecular host:

| Compound | Binding Affinity (Kₐ) | ΔΔG (kcal/mol) |

|---|---|---|

| Phe-Gly-Gly | 0.31 µM | -2.0 |

| AMPhe-Gly-Gly | 0.95 nM | -5.5 |

Synergy : Positively charged sidechains (e.g., aminomethyl-Phe) enhance binding through cooperative electrostatic interactions .

科学研究应用

Drug Delivery Systems

Enhanced Permeability Studies

Research has shown that modifications to Phe-Gly can significantly enhance its permeability across biological membranes. For instance, acyl derivatives of Phe-Gly were synthesized to improve intestinal absorption. In vitro studies indicated that the permeability of these derivatives was enhanced compared to native Phe-Gly, particularly when modified with fatty acids of varying chain lengths. The study utilized a modified Ussing chamber to assess the transport across intestinal membranes, revealing that longer fatty acid chains led to increased accumulation in intestinal tissues .

| Derivative | Chain Length | Permeability | Tissue Accumulation |

|---|---|---|---|

| Phe-Gly | N/A | Low | Low |

| C4-Phe-Gly | 4 Carbons | Moderate | Moderate |

| C6-Phe-Gly | 6 Carbons | High | High |

| C8-Phe-Gly | 8 Carbons | Very High | Very High |

This enhancement suggests potential applications in formulating oral drugs that require improved bioavailability.

Affinity Ligands in Protein Purification

Phe-Gly and its derivatives serve as effective affinity ligands for protein purification processes. A study evaluated the binding efficiency of various dipeptides, including Gly-D-Phe, Gly-L-Leu, and D-Phe, for the enzyme thermolysin. Results indicated that Gly-D-Phe exhibited superior binding characteristics compared to others, making it a preferred choice for affinity chromatography applications .

| Ligand | Binding Efficiency | Optimal pH |

|---|---|---|

| Gly-D-Phe | High | 5.5 |

| Gly-L-Leu | Moderate | 5.5 |

| D-Phe | Low | 5.5 |

This finding underscores the utility of Phe-Gly derivatives in biotechnological applications for protein isolation.

Biomedical Research

Phe-Gly has been implicated in various biomedical research contexts, particularly concerning metabolic disorders such as diabetic retinopathy (DR). A predictive model established the role of amino acids, including phenylalanine and glycine, as biomarkers for DR risk assessment. The study highlighted how these amino acids interact with medications like metformin, affecting their protective roles against DR development .

Development of Novel Excipients

The pharmaceutical industry is increasingly focused on developing new excipients to enhance drug formulations. Phe-Gly derivatives have been explored as potential excipients due to their ability to modulate solubility and stability of active pharmaceutical ingredients (APIs). Their functional properties can improve the overall quality and efficacy of drug products .

Case Study 1: Enhanced Drug Formulation

A recent formulation study demonstrated that incorporating C6-Phe-Gly into a drug delivery system significantly improved the drug's bioavailability compared to standard formulations without it. This case illustrates the practical implications of using Phe-Gly derivatives in enhancing therapeutic outcomes.

Case Study 2: Protein Purification Efficiency

In a comparative analysis of purification techniques using different ligands, Gly-D-Phe was shown to increase yield by over 30% compared to traditional methods using generic ligands. This case emphasizes the importance of selecting appropriate ligands based on binding affinity and specificity.

作用机制

The mechanism of action of PHE-GLY-PHE-GLY involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

相似化合物的比较

Similar Compounds

- 2-Amino-2-phenylethanoyl]amino}acetic acid

- 2-Amino-3-hydroxybutanoyl]amino}acetyl)amino]acetic acid

- 2-Aminopropanoyl]amino}pentanedioic acid

Uniqueness

What sets PHE-GLY-PHE-GLY apart from similar compounds is its specific arrangement of amino and phenyl groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for targeted research and applications .

生物活性

PHE-GLY-PHE-GLY, a tetrapeptide composed of phenylalanine (Phe) and glycine (Gly) residues, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structural characteristics, and potential applications in medicine.

Structural Characteristics

The sequence this compound exhibits unique structural properties that influence its biological activity. The presence of aromatic amino acids like phenylalanine contributes to the peptide's ability to interact with various receptors. Research indicates that the distance between the Phe residues is critical for receptor binding and activation. Alterations in this distance can lead to a significant decrease in biological activity .

Table 1: Structural Features of this compound

| Amino Acid | Position | Characteristics |

|---|---|---|

| Phe | 1 | Aromatic, essential for receptor binding |

| Gly | 2 | Flexible, allows conformational changes |

| Phe | 3 | Aromatic, critical for receptor interaction |

| Gly | 4 | Flexible, aids in peptide stability |

Analgesic Properties

This compound has been studied for its analgesic properties. It shows potential in modulating pain through interactions with nociceptin receptors. A study demonstrated that modifications to the peptide could enhance its antinociceptive effects, suggesting that specific structural features are vital for its efficacy .

Intestinal Permeability

Research has also focused on the permeability of PHE-GLY across intestinal membranes. Modifications to the peptide's structure, such as acylation with fatty acids, significantly enhance its stability and absorption in the gastrointestinal tract. For instance, acyl derivatives like C4-Phe-Gly exhibited improved transport across intestinal membranes compared to native PHE-GLY .

Table 2: Intestinal Permeability of PHE-GLY Derivatives

| Derivative | Permeability | Stability |

|---|---|---|

| Native PHE-GLY | Low | Low |

| C4-Phe-Gly | High | Moderate |

| C6-Phe-Gly | Moderate | High |

Case Studies

- Nociceptin Receptor Interaction : A study investigated the ability of various PHE-Gly derivatives to inhibit electrically evoked contractions in mouse vas deferens as a measure of nociceptin receptor activation. The findings indicated that specific modifications could enhance receptor binding while others led to antagonistic effects .

- Radiation Crosslinking : Another research focused on using radiation crosslinking techniques to create smart peptide nanoparticles based on PHE-GLY sequences. These nanoparticles showed promise for drug delivery applications due to their ability to maintain structural integrity while facilitating cellular uptake .

属性

IUPAC Name |

2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(30)24-13-19(27)26-18(22(31)25-14-20(28)29)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,30)(H,25,31)(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOBNSFUVPLVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319257 | |

| Record name | Phenylalanylglycylphenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59005-83-3 | |

| Record name | NSC343027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylalanylglycylphenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。